molecular formula C8H14O4 B2401790 2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid CAS No. 57672-00-1

2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid

Cat. No.: B2401790
CAS No.: 57672-00-1
M. Wt: 174.196
InChI Key: DJEUAAXKJCIEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid is an organic compound with a unique structure characterized by a dioxolane ring substituted with four methyl groups and a carboxylic acid functional group

Preparation Methods

The synthesis of 2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid typically involves the condensation of glycolic acid with acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether . This reaction forms the dioxolane ring with the desired substitution pattern. Industrial production methods may involve similar condensation reactions but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methyl groups on the dioxolane ring can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄).

Scientific Research Applications

2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the dioxolane ring provides a rigid framework that influences the compound’s reactivity and stability. These interactions are crucial in determining the compound’s behavior in different chemical and biological environments .

Comparison with Similar Compounds

2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid can be compared with similar compounds such as:

Properties

IUPAC Name

2,2,5,5-tetramethyl-1,3-dioxolane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-7(2)5(6(9)10)11-8(3,4)12-7/h5H,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEUAAXKJCIEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(O1)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.